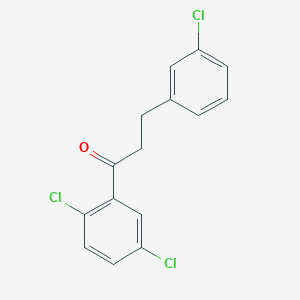

3-(3-Chlorophenyl)-2',5'-dichloropropiophenone

CAS No.: 898787-37-6

Cat. No.: VC7816651

Molecular Formula: C15H11Cl3O

Molecular Weight: 313.6 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 898787-37-6 |

|---|---|

| Molecular Formula | C15H11Cl3O |

| Molecular Weight | 313.6 g/mol |

| IUPAC Name | 3-(3-chlorophenyl)-1-(2,5-dichlorophenyl)propan-1-one |

| Standard InChI | InChI=1S/C15H11Cl3O/c16-11-3-1-2-10(8-11)4-7-15(19)13-9-12(17)5-6-14(13)18/h1-3,5-6,8-9H,4,7H2 |

| Standard InChI Key | QAADYLKJVNSQOO-UHFFFAOYSA-N |

| SMILES | C1=CC(=CC(=C1)Cl)CCC(=O)C2=C(C=CC(=C2)Cl)Cl |

| Canonical SMILES | C1=CC(=CC(=C1)Cl)CCC(=O)C2=C(C=CC(=C2)Cl)Cl |

Introduction

Chemical Identity and Structural Features

Molecular Structure

The compound consists of a propiophenone backbone with three chlorine substituents:

-

One chlorine at the meta-position (C3) of the phenyl group attached to the ketone.

-

Two chlorines at the ortho- and para-positions (C2 and C5) of the second phenyl ring.

Molecular Formula:

Molecular Weight: 313.61 g/mol

IUPAC Name: 3-(3-Chlorophenyl)-1-(2,5-dichlorophenyl)propan-1-one

Physical Properties

Synthesis and Industrial Production

Synthetic Routes

The compound is synthesized via Friedel-Crafts acylation followed by directed chlorination:

-

Propiophenone Chlorination:

-

Selective Chlorination:

Industrial-Scale Production

-

Large reactors with precise temperature control ensure consistent output .

-

Acidic byproducts (e.g., HCl) are neutralized, and solvents are recycled to reduce environmental impact .

Chemical Reactivity and Applications

Key Reactions

Pharmaceutical Applications

-

Bupropion Analog Synthesis: Serves as an intermediate for antidepressants and smoking cessation drugs .

-

Heterocyclic Compound Production: Used to synthesize thiadiazines with potential antimicrobial activity .

Material Science

Biological and Toxicological Profile

Mechanism of Action

-

Dopamine Reuptake Inhibition: Structural similarity to Bupropion suggests potential interaction with neurotransmitter transporters .

-

Reactive Oxygen Species (ROS) Generation: Brominated analogs induce oxidative stress, implicating caution in handling .

Toxicity Data (Based on Analogs)

Comparative Analysis with Related Compounds

| Compound | Chlorine Substitution | Boiling Point (°C) | Key Application |

|---|---|---|---|

| 3-(3-Chlorophenyl)-2',5'-dichloropropiophenone | 3, 2', 5' | 424.1 (predicted) | Pharmaceutical intermediate |

| 3',4'-Dichloropropiophenone | 3', 4' | 247 | Liquid crystal synthesis |

| 3,5-Dichloropropiophenone | 3, 5 | 218 | Bupropion precursor |

Structural Impact:

-

Ortho/para chlorination enhances electrophilicity, favoring nucleophilic substitution .

-

Meta substitution on the propanone-linked phenyl reduces steric hindrance .

Research Gaps and Future Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume